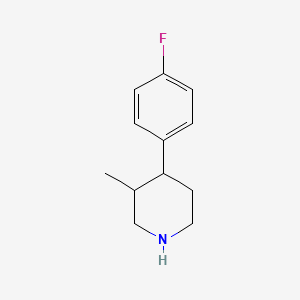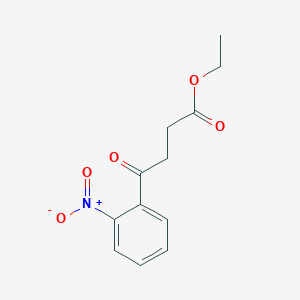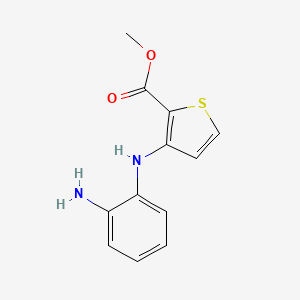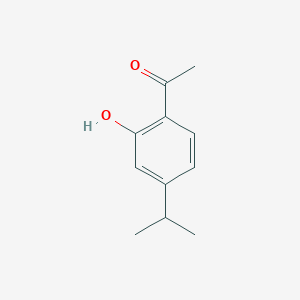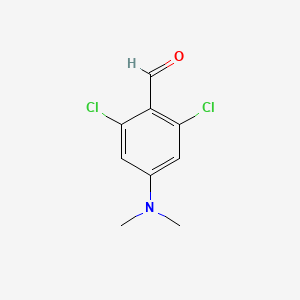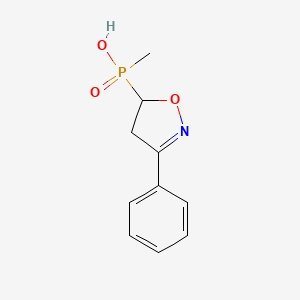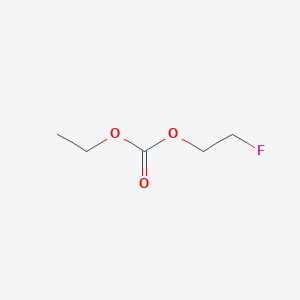
ethyl (2-fluoroethyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl (2-fluoroethyl) carbonate is an organic compound with the molecular formula C5H9FO3. It is a derivative of carbonic acid, where one of the ethyl groups is substituted with a 2-fluoroethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
ethyl (2-fluoroethyl) carbonate can be synthesized through the reaction of 2-fluoroethanol with chloroethyl carbonate in the presence of a base such as pyridine. The reaction typically involves the following steps:
Preparation of 2-fluoroethanol: This can be achieved by reacting ethylene carbonate with potassium hydrogendifluoride in 1-methyl-2-pyrrolidinone.
Formation of Ethyl 2-fluoroethyl Carbonate: The 2-fluoroethanol is then reacted with chloroethyl carbonate in the presence of pyridine.
Industrial Production Methods
In industrial settings, the production of ethyl 2-fluoroethyl carbonate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
ethyl (2-fluoroethyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2-fluoroethanol and carbonic acid derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and thiols can react with ethyl 2-fluoroethyl carbonate in substitution reactions.
Acids and Bases: Hydrolysis can be catalyzed by acids or bases, depending on the desired reaction pathway.
Major Products
2-Fluoroethanol: A primary product of hydrolysis.
Substituted Carbonates: Products of substitution reactions with various nucleophiles.
Scientific Research Applications
ethyl (2-fluoroethyl) carbonate has several applications in scientific research:
Electrolytes for Lithium-Ion Batteries: The compound is used as a solvent or co-solvent in electrolytes for lithium-ion batteries.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as high dielectric constants and low viscosities.
Chemical Synthesis: The compound serves as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Mechanism of Action
The mechanism by which ethyl 2-fluoroethyl carbonate exerts its effects is primarily related to its chemical structure:
Molecular Targets: The fluorine atom in the 2-fluoroethyl group influences the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl Carbonate: A non-fluorinated analogue used in similar applications but with different properties.
Ethyl Methyl Carbonate: Another carbonate ester with distinct physical and chemical properties.
Uniqueness
ethyl (2-fluoroethyl) carbonate is unique due to the presence of the fluorine atom, which imparts specific properties such as higher stability and conductivity in electrochemical applications. This makes it a valuable compound in the development of advanced materials and energy storage solutions .
Properties
CAS No. |
10117-03-0 |
|---|---|
Molecular Formula |
C5H9FO3 |
Molecular Weight |
136.12 g/mol |
IUPAC Name |
ethyl 2-fluoroethyl carbonate |
InChI |
InChI=1S/C5H9FO3/c1-2-8-5(7)9-4-3-6/h2-4H2,1H3 |
InChI Key |
XLHKMGHXUXYDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCF |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
